4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine
Overview
Description
4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine is a useful research compound. Its molecular formula is C16H14N4 and its molecular weight is 262.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research involved modifying the core pyrimidine moiety of these compounds, including analogs like 4-(6-o-Tolylpyridin-3-yl)-pyrimidin-2-ylamine. They found that modifications at the pyrimidine 6 position were particularly beneficial, resulting in compounds with potent in vitro anti-inflammatory and antinociceptive activities. This suggests the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Nilotinib
Yankun et al. (2011) conducted research on the synthesis of Nilotinib, a tyrosine kinase inhibitor, involving a compound structurally related to this compound. The study illustrates the significance of such pyrimidine derivatives in the development of targeted cancer therapies (Yu Yankun et al., 2011).
Coordination Compounds
Klein et al. (2014) investigated compounds like this compound for their ability to selectively coordinate with zinc(II) through their pyridine donors. This research is crucial for understanding the chemical behavior of such compounds in coordination chemistry, potentially leading to new materials and catalysts (Y. Klein et al., 2014).
Optical Properties in Pyrimidine Derivatives
A study by Hussain et al. (2020) on thiopyrimidine derivatives, related to this compound, focused on their electronic and optical properties. This research is essential for the development of materials with potential applications in medicine and nonlinear optics (A. Hussain et al., 2020).
Antimicrobial Activities
Chundawat et al. (2014) synthesized a series of fluorine-containing pyrimidin-2-ylamines, including compounds similar to this compound. Their research demonstrated the potential antimicrobial activities of these compounds, indicating their usefulness in developing new antibacterial and antifungal agents (T. Chundawat et al., 2014).
Properties
IUPAC Name |
4-[6-(2-methylphenyl)pyridin-3-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-11-4-2-3-5-13(11)15-7-6-12(10-19-15)14-8-9-18-16(17)20-14/h2-10H,1H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMUHGCUUGEFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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